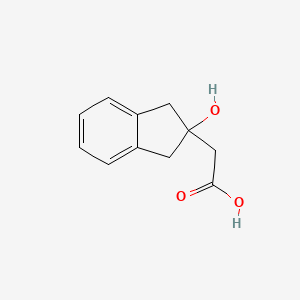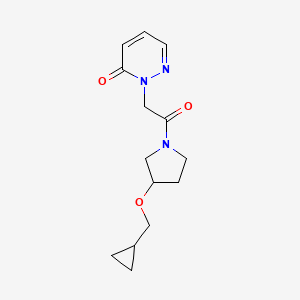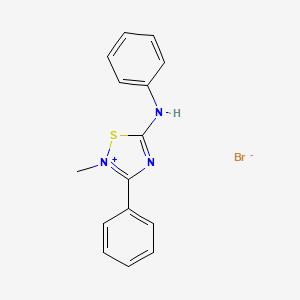![molecular formula C22H22N2O5S B2625627 N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1251551-08-2](/img/structure/B2625627.png)
N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, commonly known as SU6656, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential application in cancer research. SU6656 has been found to inhibit the activity of Src family kinases, which are known to play a crucial role in the progression of cancer.
Aplicaciones Científicas De Investigación
Urea and Its Derivatives in Biosensors
The development of biosensors for detecting and quantifying urea concentrations highlights the application of urea derivatives in medical diagnostics. Urea biosensors utilize enzymes like urease as bioreceptor elements, incorporating various nanoparticles and conducting polymers for enzyme immobilization. These advancements have improved the sensitivity and specificity of urea detection, applicable in healthcare for monitoring diseases associated with nitrogen metabolism imbalances, such as kidney dysfunction and urinary tract infections (Botewad et al., 2021).
Urease Inhibitors in Agriculture
In agriculture, urease inhibitors are explored to enhance the efficiency of urea-based fertilizers by reducing ammonia volatilization. This approach helps in minimizing nitrogen loss to the environment, thereby increasing the nutrient availability to crops and reducing the environmental footprint of nitrogen fertilizers. The effectiveness of various urease inhibitors, including natural compounds, underscores their potential in sustainable agriculture practices (Kosikowska & Berlicki, 2011).
Environmental Monitoring and Remediation
Urea and its derivatives also find application in environmental monitoring and remediation. Studies on ureolytic microorganisms and soil fertility highlight the role of urease in the nitrogen cycle, with implications for monitoring soil health and treating nitrogenous wastes. This area of research suggests that managing ureolytic activity in the environment can help in mitigating pollution and enhancing soil fertility, contributing to ecological balance and sustainability (Hasan, 2000).
Energy Storage and Hydrogen Production
The exploration of urea as a hydrogen carrier presents a novel application in energy storage and fuel cell technologies. Research into urea's potential to safely and sustainably supply hydrogen underscores its viability as an alternative energy source. This application leverages the chemical properties of urea to facilitate hydrogen production, offering a promising avenue for developing clean energy solutions (Rollinson et al., 2011).
Drug Design and Medical Applications
Ureas serve as significant functional groups in drug design due to their unique hydrogen bonding capabilities, contributing to the modulation of selectivity, stability, and pharmacokinetic profiles of pharmaceuticals. The incorporation of urea derivatives in small molecules for targeting various biological activities highlights their importance in medicinal chemistry and pharmaceutical research (Jagtap et al., 2017).
Propiedades
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-22(23-10-4-1-5-11-23)21-15-24(17-6-2-3-7-20(17)30(21,26)27)16-8-9-18-19(14-16)29-13-12-28-18/h2-3,6-9,14-15H,1,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJZJAEYOUAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)


![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)